molecular formula C18H25FN2O3 B2369472 Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate CAS No. 2094912-91-9

Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate

Cat. No.: B2369472
CAS No.: 2094912-91-9
M. Wt: 336.407
InChI Key: OEWXWEFINZJFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate is a complex organic compound that features a tert-butyl ester group, a fluoropyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 6-fluoropyridine-3-carbonyl chloride, followed by esterification with tert-butyl propanoate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological receptors, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[1-(4-fluorophenyl)piperidin-2-yl]propanoate
  • Tert-butyl 3-[1-(6-chloropyridine-3-carbonyl)piperidin-2-yl]propanoate
  • Tert-butyl 3-[1-(6-bromopyridine-3-carbonyl)piperidin-2-yl]propanoate

Uniqueness

Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-16(22)10-8-14-6-4-5-11-21(14)17(23)13-7-9-15(19)20-12-13/h7,9,12,14H,4-6,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWXWEFINZJFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CCCCN1C(=O)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.